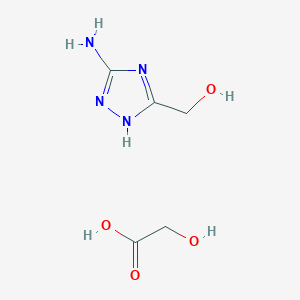

(3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid

Description

The compound “(3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid” is a hybrid structure combining a 1,2,4-triazole derivative and glycolic acid (2-hydroxyacetic acid). The triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, with an amino group (-NH₂) at position 3 and a hydroxymethyl (-CH₂OH) substituent at position 3. Glycolic acid, a simple α-hydroxy acid (CAS RN 79-14-1), is known for its hygroscopic and acidic properties, which may influence the physicochemical behavior of the hybrid compound .

For example, 5-methyl-1,2,4-triazole derivatives are synthesized via cyclization with amide intermediates, as seen in Scheme 3 of . Similar approaches may apply here, with glycolic acid acting as a co-former or reactant during crystallization.

Properties

IUPAC Name |

(3-amino-1H-1,2,4-triazol-5-yl)methanol;2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O.C2H4O3/c4-3-5-2(1-8)6-7-3;3-1-2(4)5/h8H,1H2,(H3,4,5,6,7);3H,1H2,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGNFVGSBRYXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)O.C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886653 | |

| Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63870-39-3 | |

| Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63870-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid typically involves the reaction of 3-amino-1H-1,2,4-triazole with formaldehyde and glycolic acid. The reaction conditions often include the use of a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

(3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: This compound is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of (3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid (): Structure: Replaces the hydroxymethyl (-CH₂OH) group with an acetic acid (-CH₂COOH) moiety. Key Differences: The carboxylic acid group increases acidity (lower pKa) compared to the hydroxymethyl group, influencing solubility in polar solvents and reactivity in acid-base reactions.

2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid (): Structure: Features a methyl group at position 3 and an acetic acid substituent.

Robinetinidol-(4a→8)-gallocatechin (): Structure: A flavanol derivative with a pyranobenzenediol core.

Comparative Analysis Table

Key Findings from Research

- Electronic Effects: Substituent electronegativity (e.g., -NH₂ vs. -CH₃) significantly impacts chemical shifts and reactivity, as demonstrated in 119Sn NMR studies (). The amino group in the target compound likely enhances electron density at the triazole ring, increasing nucleophilicity compared to methyl-substituted analogues .

- Thermal Stability : Co-crystals with glycolic acid may improve thermal stability compared to free triazole derivatives, a hypothesis supported by studies on similar co-formers .

Biological Activity

The compound (3-Amino-1H-1,2,4-triazol-5-yl)methanol (CAS No. 63870-39-3) is a derivative of the 1,2,4-triazole family known for its diverse biological activities. When combined with 2-hydroxyacetic acid , this compound exhibits potential pharmacological properties that warrant detailed exploration. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

The molecular formula of (3-Amino-1H-1,2,4-triazol-5-yl)methanol is with a molecular weight of 114.11 g/mol. It is characterized by the presence of an amino group and a hydroxymethyl group on the triazole ring, contributing to its reactivity and biological profile.

Antimicrobial Properties

Research indicates that triazole derivatives possess significant antimicrobial activity. A study demonstrated that compounds related to (3-Amino-1H-1,2,4-triazol-5-yl)methanol showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve interference with nucleic acid synthesis and disruption of cellular integrity.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Antifungal Activity

The compound also exhibits antifungal properties. In vitro studies have shown that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Cytotoxicity and Anticancer Potential

Preliminary cytotoxicity assays reveal that (3-Amino-1H-1,2,4-triazol-5-yl)methanol exhibits selective cytotoxic effects against cancer cell lines while sparing normal cells. The compound's IC50 values against various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results suggest potential for development as an anticancer agent.

The biological activity of (3-Amino-1H-1,2,4-triazol-5-yl)methanol is attributed to its ability to interact with key enzymes and receptors involved in cellular processes. For instance, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Case Studies

One notable case study involved the use of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing (3-Amino-1H-1,2,4-triazol-5-yl)methanol showed improved outcomes compared to those receiving standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.